molecular formula C15H21N3O B11743464 N-(4-methoxybenzyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

N-(4-methoxybenzyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11743464
M. Wt: 259.35 g/mol
InChI Key: GDKUXBRUIHZXQH-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a 3-methyl group, a 1-isopropyl substituent, and a 4-amine linked to a 4-methoxybenzyl moiety. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The 4-methoxybenzyl group may enhance lipophilicity, influencing pharmacokinetic properties, while the isopropyl substituent could impact steric interactions in binding environments .

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C15H21N3O/c1-11(2)18-10-15(12(3)17-18)16-9-13-5-7-14(19-4)8-6-13/h5-8,10-11,16H,9H2,1-4H3

InChI Key

GDKUXBRUIHZXQH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=C(C=C2)OC)C(C)C

Origin of Product

United States

Preparation Methods

Stepwise Alkylation and Nucleophilic Substitution

A widely employed method involves sequential alkylation of a pre-synthesized pyrazole amine. For example, 3-methyl-1H-pyrazol-4-amine is first alkylated with isopropyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 6–12 hours. The resulting 3-methyl-1-isopropyl-1H-pyrazol-4-amine is then reacted with 4-methoxybenzyl chloride under similar conditions to introduce the 4-methoxybenzyl group.

Reaction Conditions:

  • Step 1 (Isopropyl Introduction):

    • Reagents: Isopropyl iodide (1.2 eq), K₂CO₃ (2 eq), DMF, 80°C, 8 hours.

    • Yield: 75–85%.

  • Step 2 (4-Methoxybenzyl Introduction):

    • Reagents: 4-Methoxybenzyl chloride (1.1 eq), K₂CO₃ (2 eq), DMF, 60°C, 6 hours.

    • Yield: 70–78%.

Key Considerations:

  • Excess alkylating agents may lead to over-alkylation; stoichiometric control is critical.

  • Purification via column chromatography (ethyl acetate/hexane, 1:3) or recrystallization (ethanol/water) improves purity.

Reductive Amination

One-Pot Synthesis from Pyrazole Aldehydes

Reductive amination offers a streamlined approach. 3-Methyl-1-isopropyl-1H-pyrazol-4-carbaldehyde is reacted with 4-methoxybenzylamine in methanol under hydrogen gas (1 atm) with palladium on carbon (Pd/C, 5 wt%) as a catalyst. The reaction proceeds at room temperature for 12–24 hours, yielding the target compound after filtration and solvent evaporation.

Reaction Conditions:

  • Reagents: 4-Methoxybenzylamine (1.1 eq), Pd/C (5%), H₂ (1 atm), methanol, RT.

  • Yield: 65–72%.

Advantages:

  • Avoids intermediate isolation, reducing synthesis time.

  • High chemoselectivity for secondary amine formation.

Multi-Step Synthesis from Pyrazole Precursors

Cyclization of Hydrazine Derivatives

Pyrazole ring formation via cyclization is a foundational step. A diketone precursor, such as ethyl 3-oxopentanoate, is treated with hydrazine hydrate in ethanol under reflux to form 3-methyl-1H-pyrazol-4-amine. Subsequent alkylation steps introduce the isopropyl and 4-methoxybenzyl groups (as in Section 1.1).

Reaction Conditions:

  • Cyclization: Hydrazine hydrate (1.5 eq), ethanol, reflux, 4 hours.

    • Yield: 80–88%.

  • Alkylation: Follows protocols in Section 1.1.

Optimization:

  • Microwave-assisted cyclization reduces reaction time to 30 minutes with comparable yields.

Comparison of Methods

Method Yield (%) Time (Hours) Complexity Purity
Stepwise Alkylation70–8514–20Moderate>95% (HPLC)
Reductive Amination65–7212–24Low>90% (HPLC)
Cyclization + Alkylation75–8018–24High>98% (HPLC)

Trade-offs:

  • Stepwise Alkylation: Higher yields but requires intermediate purification.

  • Reductive Amination: Simpler workflow but lower yields.

  • Cyclization Route: High purity at the cost of multi-step synthesis.

Industrial-Scale Considerations

Continuous Flow Reactors

For large-scale production, continuous flow systems enhance efficiency. A patent describes using tetrahydrofuran (THF) and tripropoxy-boron in a flow reactor at −70°C to −80°C for lithiation steps, followed by quenching with tetramethyl ethylene ketone. This approach reduces side reactions and improves reproducibility.

Key Parameters:

  • Temperature control (±2°C) to prevent decomposition.

  • Automated solvent recovery systems minimize waste.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-methoxybenzyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

    Materials Science: The compound can be utilized in the synthesis of novel materials with unique properties, such as conducting polymers and organic semiconductors.

    Industrial Applications: It can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may facilitate binding to hydrophobic pockets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound A : N-(4-Methoxybenzyl)-1H-pyrazol-4-amine ()
  • Structure : Lacks the 3-methyl and 1-isopropyl groups present in the target compound.
  • Synthesis : Prepared via palladium-catalyzed amination of 4-bromo-1H-pyrazole with 4-methoxybenzylamine at 80°C for 6 hours.
Compound B : 1-(2,2-Difluoroethyl)-N-(4-methoxybenzyl)-1H-pyrazol-4-amine ()
  • Structure : Features a 2,2-difluoroethyl group at the 1-position instead of isopropyl.
  • Properties : Molecular weight = 267.279 g/mol; stored at +4°C. The fluorine atoms introduce electronegativity, which may alter electronic distribution and metabolic stability compared to the target compound.
Compound C : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()
  • Structure : Replaces the 4-methoxybenzyl group with a cyclopropylamine and substitutes pyridin-3-yl at the 1-position.
  • Synthesis: Copper(I)-catalyzed coupling yields 17.9% product.
Compound D : 3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()
  • Structure : Contains a methylthio-propyl chain at the 4-position.
  • Properties : The thioether group may enhance solubility in polar solvents compared to the methoxybenzyl group.

Analytical and Spectroscopic Data

  • NMR Trends :
    • The 4-methoxybenzyl group in the target compound would show a singlet near δ 3.8 ppm (^1H NMR) for the methoxy protons, similar to Compound B .
    • The isopropyl group in the target compound would exhibit a septet (δ ~1.2–1.5 ppm) for the CH(CH₃)₂ moiety, distinct from the difluoroethyl group in Compound B (δ ~4.5–5.0 ppm for CHF₂).
  • Mass Spectrometry : HRMS data for Compound C (m/z 215 [M+H]⁺) confirms molecular weight accuracy, a critical benchmark for the target compound .

Physicochemical Properties

Property Target Compound Compound B Compound C
Molecular Weight (g/mol) 273.36 (calculated) 267.279 215.28
Melting Point Not reported Not reported 104–107°C
Solubility Moderate (methoxy group) Higher (fluorine atoms) Low (cyclopropyl group)

Biological Activity

N-(4-methoxybenzyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Molecular Structure:

  • Molecular Formula: C15H21N3O
  • Molecular Weight: 259.35 g/mol
  • IUPAC Name: N-[(4-methoxyphenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine
  • Canonical SMILES: CC1=CN(N=C1NCC2=CC=C(C=C2)OC)C(C)C

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring: Reaction of hydrazine with a β-diketone under acidic conditions.
  • Introduction of the Methyl Group: Alkylation using methyl iodide and a base like potassium carbonate.
  • Attachment of the Isopropyl Group: Friedel-Crafts alkylation with isopropyl chloride and aluminum chloride.
  • Attachment of the Methoxybenzyl Group: Reaction with 4-methoxybenzyl chloride in the presence of sodium hydride.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit various cancer cell lines:

CompoundCell LineIC50 (µM)
N-(4-Methoxybenzyl)-3-methyl-pyrazoleMCF73.79
N,N-bis[(3, 5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-pyrazoleA54926

These findings suggest that N-(4-methoxybenzyl)-3-methyl-pyrazol derivatives may also possess similar properties due to structural similarities.

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory effects. The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX), thereby reducing inflammation markers like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).

Antimicrobial Activity

Some studies have evaluated the antimicrobial properties of pyrazole derivatives against various pathogens. For example, compounds similar to N-(4-methoxybenzyl)-3-methyl-pyrazol have shown efficacy against bacterial strains through mechanisms that disrupt cell membrane integrity.

The biological activity of N-(4-methoxybenzyl)-3-methyl-pyrazol is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation: It could act as a modulator for receptors linked to cellular signaling pathways, affecting proliferation and apoptosis in cancer cells.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

  • In Vitro Studies: Various pyrazole derivatives were screened for anticancer activity against multiple cell lines, revealing promising results for compounds structurally related to N-(4-methoxybenzyl)-3-methyl-pyrazol.
  • Structure-Activity Relationship (SAR): Investigations into SAR have highlighted specific substituents that enhance biological activity, guiding future drug design efforts.
  • Molecular Docking Studies: These studies have provided insights into how these compounds bind to target proteins, further elucidating their mechanisms of action.

Q & A

Basic Research Questions

Q. What are the key structural features of N-(4-methoxybenzyl)-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine, and how do they influence its reactivity?

  • Methodological Answer : The compound features a pyrazole core substituted with a 4-methoxybenzyl group at position 4, a methyl group at position 3, and an isopropyl group at position 1. The methoxy group enhances electron density, influencing nucleophilic substitution reactions, while the isopropyl group introduces steric hindrance, affecting regioselectivity in catalytic reactions. Structural characterization typically employs 1^1H/13^13C NMR and HRMS to confirm substitution patterns .

Q. How is this compound synthesized, and what purification methods are recommended?

  • Methodological Answer : Synthesis often involves multi-step condensation and alkylation reactions. For example, benzyl chloride derivatives may react with pyrazole precursors under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like DMF. Purification is achieved via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization. Yield optimization requires precise temperature control (35–65°C) and inert atmospheres to minimize side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : To confirm substitution positions and stereochemistry (e.g., δ 8.87 ppm for aromatic protons in pyrazole rings).
  • HRMS : For molecular weight validation (e.g., m/z 215 [M+H]+^+).
  • IR : To identify functional groups (e.g., C-N stretches at ~1599 cm1^{-1}).
    Cross-referencing with computational models (e.g., PubChem data) ensures accuracy .

Advanced Research Questions

Q. How can computational modeling predict the biological target interactions of this compound?

  • Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) can simulate binding affinities with enzymes like kinases or GPCRs. Focus on the methoxybenzyl group’s role in π-π stacking and the pyrazole core’s hydrogen-bonding potential. Validate predictions with in vitro assays (e.g., fluorescence polarization for binding constants) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyrazole derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or target specificity. Conduct comparative studies using standardized protocols:

  • Dose-response curves (IC50_{50}/EC50_{50}) under controlled buffer systems.
  • Selectivity panels (e.g., kinase profiling) to distinguish off-target effects.
    Cross-reference structural analogs (e.g., N-(4-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine) to isolate substituent-specific effects .

Q. How can reaction conditions be optimized for large-scale synthesis while maintaining purity?

  • Methodological Answer : Scale-up challenges include exothermic side reactions and byproduct formation. Strategies:

  • Catalytic system optimization : Replace LiAlH4_4 with milder reductants (e.g., NaBH4_4) to improve safety.
  • Flow chemistry : Continuous reactors enhance heat dissipation and reduce reaction times.
    Monitor purity via HPLC (C18 columns, acetonitrile/water gradients) and adjust recrystallization solvents (e.g., methanol/water) .

Q. What in vitro models are suitable for evaluating this compound’s pharmacological potential?

  • Methodological Answer : Prioritize cell-based assays aligned with hypothesized targets:

  • Anti-inflammatory : LPS-induced TNF-α suppression in THP-1 macrophages.
  • Anticancer : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7).
    Include cytotoxicity controls (e.g., HEK-293 cells) and validate mechanisms via Western blot (e.g., apoptosis markers like caspase-3) .

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